molecular formula C5H4IN B156620 2-Iodopyridine CAS No. 5029-67-4

2-Iodopyridine

Cat. No.: B156620
CAS No.: 5029-67-4
M. Wt: 205 g/mol
InChI Key: CCZWSTFVHJPCEM-UHFFFAOYSA-N
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Description

2-Iodopyridine is a halogenated pyridine derivative with the chemical formula C5H4IN. It is characterized by the presence of an iodine atom attached to the second carbon of the pyridine ring. This compound is widely used in organic synthesis due to its reactivity and ability to participate in various chemical transformations .

Mechanism of Action

Target of Action

2-Iodopyridine is a halopyridine and is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors . This suggests that the primary target of this compound could be the enzyme 15-hydroxyprostaglandin dehydrogenase.

Mode of Action

Given its use in the production of 15-hydroxyprostaglandin dehydrogenase inhibitors, it can be inferred that it may interact with this enzyme, potentially inhibiting its function .

Biochemical Pathways

Considering its role in the production of 15-hydroxyprostaglandin dehydrogenase inhibitors , it might be involved in the prostaglandin biosynthesis pathway, as 15-hydroxyprostaglandin dehydrogenase is a key enzyme in this pathway.

Result of Action

Given its use in the production of 15-hydroxyprostaglandin dehydrogenase inhibitors , it can be inferred that it may have an impact on the levels of prostaglandins in the body, which are involved in inflammation and pain responses.

Action Environment

Like many chemical compounds, factors such as temperature, ph, and the presence of other compounds could potentially influence its action .

Biochemical Analysis

Biochemical Properties

2-Iodopyridine plays a role in biochemical reactions, particularly in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors

Cellular Effects

Given its role in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors , suggesting it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodopyridine can be synthesized through several methods. One common approach involves the iodination of pyridine at the second carbon position. This can be achieved using iodotrimethylsilane as a catalyst, with either 2-chloropyridine or 2-bromopyridine as starting materials . The reaction typically occurs under mild conditions, making it a convenient method for laboratory synthesis.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Iodopyridine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products formed from these reactions vary widely, depending on the reagents and conditions used. For example, cross-coupling reactions typically yield biaryl compounds or other complex organic molecules .

Comparison with Similar Compounds

    3-Iodopyridine: Similar to 2-iodopyridine but with the iodine atom attached to the third carbon.

    4-Iodopyridine: The iodine atom is attached to the fourth carbon.

Uniqueness of this compound: this compound is unique due to its specific reactivity and the position of the iodine atom, which influences its chemical behavior and applications. Its ability to undergo a wide range of reactions makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN/c6-5-3-1-2-4-7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZWSTFVHJPCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903821
Record name NoName_4580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5029-67-4
Record name 2-Iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5029-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5029-67-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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